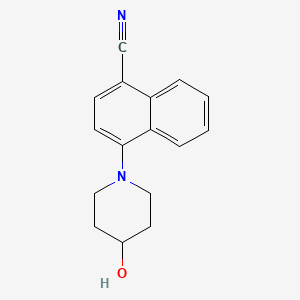
4-((5-Methyloxazol-4-yl)amino)naphthalene-1,2-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-((5-Methyloxazol-4-yl)amino)naphthalene-1,2-dione is a synthetic organic compound that belongs to the class of naphthoquinones. Naphthoquinones are known for their diverse biological activities and are often used in medicinal chemistry for their antimicrobial, antitumor, and anti-inflammatory properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-((5-Methyloxazol-4-yl)amino)naphthalene-1,2-dione typically involves the reaction of 4-amino-1,2-naphthoquinone with 5-methyloxazole under specific conditions. The reaction is usually carried out in the presence of a suitable solvent such as dimethylformamide (DMF) and a catalyst like triethylamine. The reaction mixture is heated to a specific temperature to facilitate the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents and catalysts, and employing continuous flow reactors to enhance yield and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
4-((5-Methyloxazol-4-yl)amino)naphthalene-1,2-dione undergoes various chemical reactions, including:
Oxidation: The quinone moiety can be oxidized to form different derivatives.
Reduction: The compound can be reduced to form hydroquinone derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols can react with the amino group under mild conditions.
Major Products Formed
The major products formed from these reactions include various substituted naphthoquinones and hydroquinones, which have significant biological activities .
Aplicaciones Científicas De Investigación
4-((5-Methyloxazol-4-yl)amino)naphthalene-1,2-dione has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential antimicrobial and antitumor properties.
Medicine: Investigated for its role in developing new therapeutic agents.
Industry: Used in the synthesis of dyes and pigments.
Mecanismo De Acción
The mechanism of action of 4-((5-Methyloxazol-4-yl)amino)naphthalene-1,2-dione involves its interaction with cellular targets such as enzymes and receptors. The quinone moiety can undergo redox cycling, generating reactive oxygen species (ROS) that can induce cell death in cancer cells. Additionally, the compound can inhibit specific enzymes involved in cellular processes, leading to its antimicrobial and antitumor effects .
Comparación Con Compuestos Similares
Similar Compounds
1,4-Naphthoquinone: A parent compound with similar redox properties.
5-Methyloxazole: A heterocyclic compound with biological activities.
4-Amino-1,2-naphthoquinone: A precursor in the synthesis of the target compound
Uniqueness
4-((5-Methyloxazol-4-yl)amino)naphthalene-1,2-dione is unique due to the presence of both the naphthoquinone and oxazole moieties, which confer distinct biological activities. The combination of these two functional groups enhances its potential as a therapeutic agent and a versatile building block in organic synthesis .
Propiedades
Fórmula molecular |
C14H10N2O3 |
|---|---|
Peso molecular |
254.24 g/mol |
Nombre IUPAC |
4-[(5-methyl-1,3-oxazol-4-yl)amino]naphthalene-1,2-dione |
InChI |
InChI=1S/C14H10N2O3/c1-8-14(15-7-19-8)16-11-6-12(17)13(18)10-5-3-2-4-9(10)11/h2-7,16H,1H3 |
Clave InChI |
GCIMQWZRMAJZMQ-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(N=CO1)NC2=CC(=O)C(=O)C3=CC=CC=C32 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



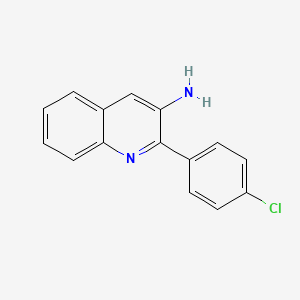
![2-[(3,4-Dimethoxyphenyl)methyl]azepane](/img/structure/B11860597.png)

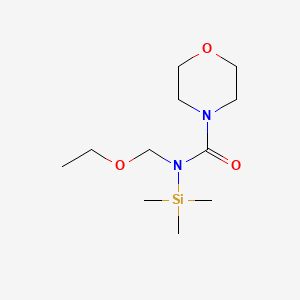
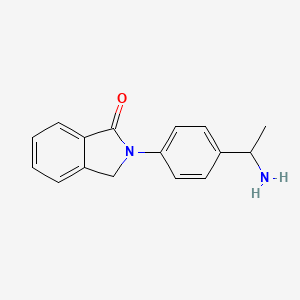
![6-Chlorospiro[benzo[e][1,3]oxazine-4,4'-piperidin]-2(3H)-one](/img/structure/B11860633.png)
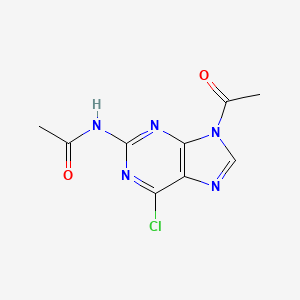

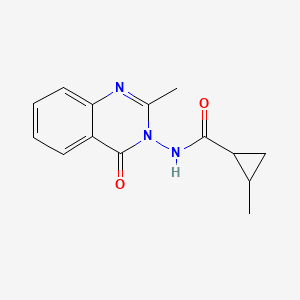
![5-Amino-1-(4-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B11860659.png)
